molecular formula C14H11ClN2O3 B5766208 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide

Cat. No.: B5766208
M. Wt: 290.70 g/mol
InChI Key: YSOMNKJQXKXVPD-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-methyl-2-nitrobenzoic acid.

    Chlorination: The nitrobenzoic acid is then chlorinated to introduce the chloro group at the 5-position, resulting in 5-chloro-3-methyl-2-nitrobenzoic acid.

    Amidation: Finally, the chlorinated nitrobenzoic acid is reacted with aniline under suitable conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

    Reduction: The major product of the reduction reaction is 5-chloro-N-(3-methylphenyl)-2-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also play a role in the compound’s reactivity and binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-methylphenyl)-2-aminobenzamide: This compound is similar in structure but has an amino group instead of a nitro group.

    5-chloro-N-(3-methylphenyl)-2-hydroxybenzamide: This compound has a hydroxy group instead of a nitro group.

Uniqueness

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-3-2-4-11(7-9)16-14(18)12-8-10(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOMNKJQXKXVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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